molecular formula C10H11ClOS B2693780 3-[(3-Chlorophenyl)sulfanyl]butan-2-one CAS No. 1250927-50-4

3-[(3-Chlorophenyl)sulfanyl]butan-2-one

Cat. No.: B2693780
CAS No.: 1250927-50-4
M. Wt: 214.71
InChI Key: JFRGLGHCIROEPU-UHFFFAOYSA-N
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Description

3-[(3-Chlorophenyl)sulfanyl]butan-2-one is a sulfanyl ketone derivative characterized by a butan-2-one backbone (CH₃-C(O)-CH₂-) linked via a sulfur atom to a 3-chlorophenyl group. Its IUPAC name reflects the substitution pattern: the chlorine atom is positioned at the 3rd carbon of the phenyl ring. The molecular formula is C₁₀H₁₁ClOS, with a molecular weight of 214.52 g/mol. This compound belongs to a class of organosulfur compounds often investigated for their utility as intermediates in pharmaceuticals, agrochemicals, and materials science due to the reactive ketone and sulfanyl functional groups .

Properties

IUPAC Name

3-(3-chlorophenyl)sulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClOS/c1-7(12)8(2)13-10-5-3-4-9(11)6-10/h3-6,8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRGLGHCIROEPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Chlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 3-chlorothiophenol with 2-butanone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through distillation or recrystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Chlorophenyl)sulfanyl]butan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Reaction Pathways

The compound can undergo various chemical reactions:

  • Oxidation : Converts to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide.
  • Reduction : The ketone group can be reduced to an alcohol using agents like sodium borohydride.
  • Substitution : The chlorophenyl group can be replaced by other nucleophiles in substitution reactions.

Medicinal Chemistry

One of the most notable applications of 3-[(3-Chlorophenyl)sulfanyl]butan-2-one is in medicinal chemistry. The compound has been studied for its potential as an enzyme inhibitor. Its mechanism of action involves forming covalent bonds with nucleophilic sites on enzymes, which can inhibit their activity and affect various biological pathways. This property makes it useful for developing therapeutic agents against diseases such as cancer .

Biological Studies

The compound serves as a valuable tool in biological research, particularly in studies involving enzyme functions and interactions. It can act as a probe to investigate biological pathways, providing insights into cellular mechanisms and potential therapeutic targets .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its ability to serve as an intermediate in synthesizing more complex organic molecules enhances its value in chemical manufacturing processes .

Case Studies

  • Enzyme Inhibition Studies : Research has shown that this compound effectively binds to specific enzymes, leading to significant inhibition. Molecular docking studies have confirmed its binding affinity to target proteins, suggesting its potential use in drug development aimed at enzyme-related diseases .
  • Toxicity Assessments : Preliminary toxicity studies indicate that this compound exhibits low toxicity levels when administered in controlled doses, making it a candidate for further development in therapeutic applications without significant adverse effects .

Mechanism of Action

The mechanism of action of 3-[(3-Chlorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The following compounds share the sulfanyl-butan-2-one core but differ in substituents on the phenyl ring, significantly altering their physicochemical and reactivity profiles:

3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one
  • Molecular Formula : C₁₀H₁₀Cl₂OS
  • Molecular Weight : 249.16 g/mol
  • Key Difference : Two chlorine atoms at the 3- and 4-positions of the phenyl ring.
  • Electron-withdrawing chlorine substituents may stabilize the sulfanyl group against oxidation .
3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone
  • Molecular Formula: C₁₀H₁₀ClNO₃S
  • Molecular Weight : 259.52 g/mol
  • Key Difference: A nitro (-NO₂) group at the 2-position and a chlorine at the 4-position.
  • Implications: The nitro group is strongly electron-withdrawing, which could polarize the sulfanyl group, increasing susceptibility to nucleophilic substitution or oxidation.
3-Sulfanylbutan-2-one
  • Molecular Formula : C₄H₈OS
  • Molecular Weight : 104.17 g/mol
  • Key Difference : Lacks the chlorophenyl group, retaining only the sulfanyl-butan-2-one core.
  • Implications :
    • Simpler structure with reduced steric hindrance, likely higher volatility (lower boiling point).
    • Reactive thiol group may participate in disulfide bond formation or act as a nucleophile .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C)
3-[(3-Chlorophenyl)sulfanyl]butan-2-one C₁₀H₁₁ClOS 214.52 3-Cl Not reported
3-[(3,4-Dichlorophenyl)sulfanyl]butan-2-one C₁₀H₁₀Cl₂OS 249.16 3-Cl, 4-Cl Not reported
3-({4-Chloro-2-nitrophenyl}sulfanyl)-2-butanone C₁₀H₁₀ClNO₃S 259.52 4-Cl, 2-NO₂ Not reported
3-Sulfanylbutan-2-one C₄H₈OS 104.17 None ~150–160 (estimated)

Biological Activity

3-[(3-Chlorophenyl)sulfanyl]butan-2-one is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a butanone backbone with a sulfanyl group and a chlorophenyl substituent, which may enhance its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

  • Molecular Formula : C10H11ClOS
  • Molecular Weight : 214.71 g/mol
  • Structural Characteristics : The presence of the chlorophenyl group is significant as it may influence the compound's interaction with biological targets.

The biological activity of this compound primarily involves its interaction with enzymes and proteins. The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity. This mechanism is crucial for understanding how the compound may affect various biological pathways, including those related to cancer and other diseases.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Potential : Molecular docking studies have shown that this compound effectively binds to specific cancer-related enzymes, indicating potential anticancer activity. Its mechanism may involve the inhibition of key enzymes involved in tumor growth and proliferation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerBinding to cancer-related enzymes
Enzyme InhibitionCovalent bond formation with enzymes

Case Studies

  • Antimicrobial Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity at low concentrations, suggesting its potential as a new antimicrobial agent.
  • Cancer Research : In vitro studies revealed that this compound inhibited the growth of several cancer cell lines by inducing apoptosis and blocking cell cycle progression. The findings support further exploration into its use as a therapeutic agent in oncology.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further comprehensive toxicity studies are necessary to fully understand its safety margins and potential side effects.

Table 2: Toxicity Assessment Overview

Study TypeFindingsReference
Acute ToxicityNo significant mortality at tested doses
Chronic ToxicityMild liver inflammation observed

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